![molecular formula C9H8F5N B1430820 1-(3-(Difluoromethyl)phenyl)-2,2,2-trifluoroethanamine CAS No. 1270481-94-1](/img/structure/B1430820.png)
1-(3-(Difluoromethyl)phenyl)-2,2,2-trifluoroethanamine
Overview
Description
“1-(3-(Difluoromethyl)phenyl)-2,2,2-trifluoroethanamine” is a chemical compound with the CAS Number: 1270481-94-1 . It has a molecular weight of 225.16 . The IUPAC name of this compound is 1-[3-(difluoromethyl)phenyl]-2,2,2-trifluoroethylamine .
Synthesis Analysis
The synthesis of difluoromethylated compounds has been a field of research that has benefited from the invention of multiple difluoromethylation reagents . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8F5N/c10-8(11)6-3-1-2-5(4-6)7(15)9(12,13)14/h1-4,7-8H,15H2 . This indicates the molecular structure of the compound.Chemical Reactions Analysis
Difluoromethylation processes are based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S . Examples of electrophilic, nucleophilic, radical and cross-coupling methods have appeared to construct C (sp3)–CF2H bonds .Physical And Chemical Properties Analysis
The compound is stored at room temperature . The physical form of this compound is liquid .Scientific Research Applications
Medicine
In the medical field, this compound’s difluoromethyl group can be utilized for the development of new pharmaceuticals. Its structural motif is found in several bioactive molecules, which suggests its potential in drug design, particularly as a building block for kinase inhibitors . The difluoromethyl group can enhance the lipophilicity and metabolic stability of these molecules, making them more effective as drugs .
Agriculture
The difluoromethyl group is known for its strong lipophilicity and ability to act as a hydrogen bond donor, which can be advantageous in designing agrochemicals. This compound could be used to create more potent pesticides or herbicides, potentially leading to compounds with better biological activity than their trifluoromethyl counterparts .
Material Science
In material science, “1-(3-(Difluoromethyl)phenyl)-2,2,2-trifluoroethanamine” can contribute to the synthesis of novel materials. Its ability to undergo various chemical reactions makes it a valuable precursor for synthesizing advanced polymers or coatings with specific properties like increased durability or chemical resistance .
Environmental Science
This compound’s derivatives could be used in environmental science to develop sensors or absorbents for capturing and detecting environmental pollutants. The difluoromethyl group’s properties might be exploited to create materials that react selectively with certain contaminants, aiding in environmental monitoring and cleanup efforts .
Analytical Chemistry
In analytical chemistry, the compound can be used as a reagent for the late-stage functionalization of biomolecules. This is particularly useful in the precise site-selective installation of functional groups onto large biomolecules, which is a crucial step in the structural analysis of proteins and other macromolecules .
Biochemistry
The difluoromethyl group is significant in biochemistry for studying enzyme interactions and mechanisms. It can be introduced into small molecules to investigate their biological pathways or to modulate the activity of enzymes, providing insights into enzyme function and potential therapeutic targets .
Safety and Hazards
The compound has several hazard statements including H302, H315, H318, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
The precise site-selective installation of CF2H onto large biomolecules such as proteins is an exciting departure in this field . These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry . A reagent-controlled highly stereoselective reaction between (S)-difluoromethyl phenyl sulfoximine 1 and imines provides a variety of enantiomerically enriched α-difluoromethyl amines .
Mechanism of Action
Target of Action
Many compounds with a difluoromethyl group are known to interact with various enzymes and receptors in the body. The specific target would depend on the overall structure of the compound and its chemical properties .
Mode of Action
The interaction of the compound with its target could involve binding to a specific site on the target molecule, leading to a change in its function. This could result in the inhibition or activation of the target, depending on the nature of the interaction .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its target. For example, if the target is an enzyme involved in a specific metabolic pathway, the compound could alter the pathway’s activity, leading to changes in the production of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as its size, charge, and hydrophobicity could influence how it is absorbed, distributed, metabolized, and excreted by the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from changes in cell signaling and gene expression to alterations in cellular metabolism .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain conditions might enhance or inhibit the compound’s interaction with its target .
properties
IUPAC Name |
1-[3-(difluoromethyl)phenyl]-2,2,2-trifluoroethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F5N/c10-8(11)6-3-1-2-5(4-6)7(15)9(12,13)14/h1-4,7-8H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCISMUAKIWLHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)F)C(C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F5N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1270481-94-1 | |
Record name | 1-[3-(difluoromethyl)phenyl]-2,2,2-trifluoroethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.